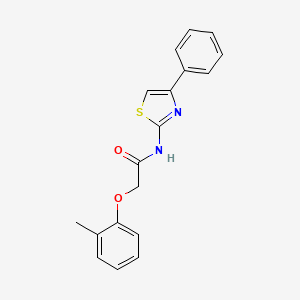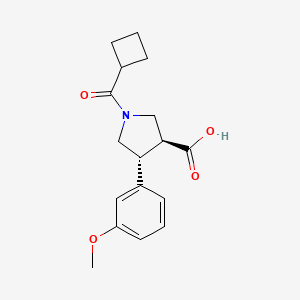![molecular formula C17H16ClN3O3 B5572097 1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction of nitro groups, and diazotization, as seen in studies on structurally related compounds. For instance, Quan (2006) described a process starting from dichloro-nitrobenzene and piperazine, achieving a total yield of 48.2% (Quan, 2006). Such methods could be adapted for synthesizing the target compound, with modifications to accommodate its unique structural features.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and X-ray diffraction. Şahin et al. (2012) discussed the synthesis and structural characterization of a related piperazine derivative, emphasizing the importance of hydrogen bonding and π-π interactions in crystal stabilization (Şahin et al., 2012). These techniques would be instrumental in analyzing the target compound's molecular structure.
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, often influenced by their functional groups. The reaction behavior can include interactions with cannabinoid receptors, as discussed by Shim et al. (2002), where molecular orbital methods were used to explore conformational analysis (Shim et al., 2002). This research highlights the complex interplay between structure and receptor binding, relevant to understanding the chemical properties of the target compound.
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystal structure, are crucial for their practical application. Yang et al. (2005) provided insights into the crystal packing of a dichlorophenyl piperazine derivative, noting the role of hydrogen bonds in structural stability (Yang et al., 2005). Such data are essential for predicting the behavior of the target compound under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's functional groups and overall structure. The study by Mehta et al. (2019) on quinazolin-3(4H)-yl derivatives revealed significant antimicrobial and anticancer activity, underscoring the potential biological interactions of piperazine compounds (Mehta et al., 2019).
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A highly sensitive and specific assay was developed for the determination of a potential antipsychotic agent closely related to the compound , using high-performance liquid chromatography with tandem mass spectrometric detection. This method could be instrumental in pharmacokinetic studies following low-dose administration in humans (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Metabolic Pathway Elucidation
Research on a dopamine D(4) selective antagonist, which shares structural features with the compound, uncovered two major metabolic pathways: N-dealkylation and the formation of a novel mercapturic acid adduct. This study provides insights into the metabolic fate of such compounds and the potential for metabolic activation (Zhang et al., 2000).
Molecular Interaction Studies
Studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor have elucidated the conformations and binding affinities of compounds structurally similar to "1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone". Such research aids in understanding the structural requirements for receptor binding and antagonist activity (Shim et al., 2002).
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-19-7-3-6-14(19)16(23)17(24)20-8-9-21(15(22)11-20)13-5-2-4-12(18)10-13/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNISPXJKTWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)




![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)
![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)